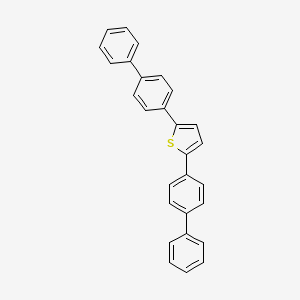

2,5-Bis(4-biphenylyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(4-phenylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20S/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMVAWETYTHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401577 | |

| Record name | 2,5-Bis(4-biphenylyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56316-86-0 | |

| Record name | 2,5-Bis(4-biphenylyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2,5-Bis(4-biphenylyl)thiophene

Abstract: 2,5-Bis(4-biphenylyl)thiophene (BPhT), a prominent member of the thiophene/phenylene co-oligomer family, has garnered significant attention for its robust thermal stability and high-yield photoluminescence, positioning it as a key material in organic electronics. The performance of BPhT-based devices is inextricably linked to its solid-state packing, which is governed by polymorphism—the ability to crystallize into multiple, distinct crystal structures. This guide provides a comprehensive technical overview of the synthesis, crystal structure, and polymorphic behavior of BPhT. We will explore detailed experimental protocols for its synthesis and the methodologies for characterizing its structural and thermal properties, offering field-proven insights into the causal relationships between crystallization conditions, molecular packing, and the resultant optoelectronic properties. This document is intended for researchers, materials scientists, and drug development professionals seeking a deeper understanding of how to control and characterize the solid-state landscape of this important organic semiconductor.

Introduction to this compound (BPhT)

This compound, alternately referred to in literature as BP1T or PPTPP, is a π-conjugated organic molecule designed for high-performance electronic applications. Its molecular architecture, featuring a central electron-rich thiophene core flanked by two extended biphenyl arms, imparts a rigid, planar structure conducive to efficient charge transport and strong light emission. These properties make it a compelling candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic lasers.[1]

The critical link between molecular structure and device performance is the material's solid-state organization, or crystal packing. Polymorphism plays a pivotal role here; different polymorphs of the same compound can exhibit dramatically different physical properties, including melting point, solubility, stability, and, most importantly for this context, charge carrier mobility and photoluminescent efficiency.[2] For BPhT, controlling the crystallization process to selectively produce a desired polymorph is paramount for fabricating reliable and high-performance devices. This guide will illuminate the pathways to achieving such control.

Synthesis of this compound

The synthesis of BPhT typically involves a palladium-catalyzed cross-coupling reaction, which provides a high-yield and reliable route to the target molecule. The Suzuki coupling reaction is a common and effective method.

Experimental Protocol: Suzuki Cross-Coupling Synthesis

This protocol describes a representative synthesis of BPhT. The rationale behind using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is to facilitate the reaction between the aqueous base and the organic-soluble reactants, enhancing reaction rates and yields.

Materials:

-

2,5-Dibromothiophene

-

4-Biphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

Step-by-Step Procedure:

-

Catalyst Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 2,5-dibromothiophene (1.0 eq), 4-biphenylboronic acid (2.2 eq), and triphenylphosphine (0.1 eq) in toluene.

-

Reaction Initiation: Add an aqueous solution of potassium carbonate (2 M, 4.0 eq). Degas the mixture by bubbling nitrogen through it for 20 minutes.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the mixture. The color should change, indicating the start of the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain vigorous stirring for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a hot toluene/ethanol mixture to yield a bright yellow, crystalline solid.

-

Validation: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymorphism and Crystal Growth

The polymorphic landscape of BPhT is accessible through different crystallization techniques. The final crystal form is determined by a delicate interplay between thermodynamic stability and kinetic factors during crystal nucleation and growth.

Known Crystal Habits

BPhT is known to crystallize in several habits, most notably as thin, flake-like platelets or as needle-like fibers.[3][4] These different morphologies are manifestations of underlying differences in the crystal packing, i.e., polymorphism. The flake-like crystals are particularly interesting due to their molecular orientation, which impacts their optical properties.[4]

Methodologies for Polymorph Control

Protocol 1: Slow Evaporation for Flake-Like Single Crystals

-

Rationale: This kinetically controlled method allows molecules sufficient time to arrange themselves into a thermodynamically favorable packing arrangement, often yielding high-quality single crystals suitable for X-ray diffraction.

-

Procedure:

-

Prepare a dilute, saturated solution of purified BPhT in a high-boiling point solvent like toluene or chlorobenzene.

-

Gently filter the solution into a clean vial.

-

Cover the vial with perforated parafilm to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant, slightly elevated temperature (e.g., 40 °C) for several days to weeks.

-

Harvest the resulting flake-like crystals.

-

Protocol 2: Physical Vapor Transport for Needle-Like Crystals

-

Rationale: This solvent-free method involves the sublimation of the material and its subsequent recrystallization in a cooler zone. The high vacuum and temperature gradient can lead to the formation of kinetically trapped polymorphs.

-

Procedure:

-

Place a small amount of purified BPhT powder in the center of a horizontal tube furnace.

-

Evacuate the tube to a high vacuum (< 10⁻⁵ Torr).

-

Establish a temperature gradient across the furnace, heating the center zone (source) to induce sublimation while keeping the end zones (crystallization region) cooler.

-

Maintain the temperatures for several hours to allow for the growth of needle-like crystals in the cooler regions.

-

The choice of method directly influences the resulting polymorph, as illustrated in the workflow below.

Caption: Workflow for selective generation of BPhT polymorphs.

Structural Characterization of BPhT Polymorphs

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of molecules in a crystal. For BPhT, analysis of the flake-like crystals reveals a distinct and functionally important packing motif.

The crystal structure is characterized by a spine- or herringbone-like arrangement of molecules.[4] A key feature is that the bent shape of the BPhT molecule forces the long molecular axes to be oriented nearly perpendicular to the main crystal face (the ab-plane). This upright disposition is unusual for thiophene-phenylene co-oligomers and is responsible for the material's unique and highly favorable optical properties, such as high emission yields.[4]

Table 1: Representative Crystallographic Data for BPhT (Flake-like Polymorph)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.8 |

| b (Å) | 7.9 |

| c (Å) | 20.1 |

| β (°) | 95.5 |

| Volume (ų) | 2490 |

| Z (molecules/cell) | 4 |

| Packing Motif | Herringbone (spine-like) |

Note: The values presented are representative and may vary slightly between different literature reports.

Caption: Logical relationship between packing motif and properties.

Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for studying the thermal behavior of polymorphs.[2]

-

TGA is used to determine thermal stability. BPhT exhibits high stability, with decomposition temperatures typically above 380 °C, a desirable trait for applications requiring thermal processing or long-term operational stability.[5]

-

DSC can reveal melting points, crystallization events, and solid-solid phase transitions between polymorphs. A typical DSC scan for a polymorphic material might show an endothermic peak for the melting of a metastable form, followed by an exothermic peak for recrystallization into a more stable form, and finally a second endothermic peak for the melting of the stable form.

Expert Insight: When analyzing polymorphs with DSC, using a slow heating rate (e.g., 2-5 °C/min) is crucial. This provides better resolution of thermal events that may be close together and allows more time for kinetically slow phase transitions to occur, ensuring that subtle transformations are not missed.

Table 2: Representative Thermal Properties of BPhT

| Property | Value Range (°C) | Technique |

|---|---|---|

| Melting Point (Tₘ) | 350 - 360 | DSC |

| Decomposition Temperature (Tₔ, 5% loss) | > 380 | TGA |

| Glass Transition (T₉) | Not observed | DSC |

Conclusion and Outlook

The solid-state structure of this compound is a critical determinant of its function in electronic devices. This guide has detailed the synthesis and the distinct herringbone crystal packing of its common flake-like polymorph, which leads to advantageous photophysical properties. The ability to control the formation of this and other potential polymorphs through methods like slow evaporation and physical vapor transport is a key enabling step for materials science and device engineering.

Future research should focus on the exhaustive discovery and characterization of the complete polymorphic landscape of BPhT. Understanding the thermodynamic relationships between these forms and their respective charge transport and photophysical properties will allow for the rational selection of the optimal polymorph for any given application, unlocking the full potential of this promising organic semiconductor.

References

An In-depth Technical Guide to the Electronic and Optical Properties of 2,5-Bis(4-biphenylyl)thiophene

Introduction: The Significance of Thiophene/Phenylene Co-Oligomers

In the landscape of organic electronics, π-conjugated molecules are the fundamental building blocks for a new generation of flexible, lightweight, and cost-effective devices.[1] Among these, thiophene-based organic molecules are cornerstones in the design of high-performance organic semiconductors due to their electron-rich nature and the ability to form extended conjugated systems.[2] This guide focuses on a specific and highly promising thiophene/phenylene co-oligomer (TPCO): 2,5-Bis(4-biphenylyl)thiophene , often abbreviated as BP1T or within the family of related structures like BP2T (5,5′-di(4-biphenylyl)-2,2′-bithiophene).[3][4]

This molecule's linear, π-conjugated structure, combining the excellent charge transport properties of thiophene with the high photoluminescence efficiency of phenylene units, makes it a prime candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and optically pumped organic lasers.[2] Its unique crystal packing, characterized by a spine or herringbone-like array, forces the molecules into an upright orientation, a feature that profoundly influences its optical properties and leads to high emission yields.

This document serves as a technical resource for researchers, materials scientists, and professionals in drug development, providing a comprehensive overview of the synthesis, structure, and, most critically, the electronic and optical properties of this compound. We will delve into the causality behind experimental choices for its characterization, present detailed protocols for key analytical techniques, and summarize its performance metrics, all grounded in authoritative scientific literature.

Molecular Structure and Synthesis

The performance of an organic semiconductor is intrinsically linked to its molecular structure and purity. This compound (C₂₈H₂₀S) is a symmetric molecule featuring a central thiophene ring functionalized at the 2 and 5 positions with 4-biphenylyl end groups.[3]

Caption: Molecular structure of this compound.

Synthesis Pathway

The synthesis of 2,5-disubstituted thiophenes is well-established, often relying on palladium-catalyzed cross-coupling reactions which allow for the efficient formation of C-C bonds.[1][5] A common and effective method is the Suzuki coupling reaction . This involves the reaction of a di-halogenated thiophene (e.g., 2,5-dibromothiophene) with a boronic acid derivative of the desired side group (4-biphenylboronic acid) in the presence of a palladium catalyst and a base.

Another prevalent method is the Stille coupling , which couples an organotin compound (e.g., 2,5-bis(trimethylstannyl)thiophene) with a halogenated biphenyl.[6] The choice of synthesis route is critical as it impacts yield, purity, and scalability—all vital factors for material science and potential commercial applications.

Core Optoelectronic Characterization Workflow

A systematic investigation of a novel organic semiconductor involves a series of interconnected experimental and computational studies. The following workflow illustrates the logical progression from basic characterization to an in-depth understanding of the material's properties.

Caption: A typical workflow for the characterization of organic semiconductor materials.

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a conjugated molecule are dominated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals defines the HOMO-LUMO gap, which is a critical parameter determining the material's color, conductivity, and stability.[7][8]

| Property | Description | Typical Determination Method |

| HOMO Level | Energy of the highest occupied molecular orbital. Relates to the ionization potential and the ability to donate an electron (p-type behavior). | Cyclic Voltammetry (from oxidation potential)[9] |

| LUMO Level | Energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and the ability to accept an electron (n-type behavior). | Cyclic Voltammetry (from reduction potential)[10] |

| Electrochemical Gap | The energy difference between the HOMO and LUMO levels as determined by electrochemical methods (ELUMO - EHOMO). | Calculated from CV data. |

| Optical Bandgap | The energy difference determined from the onset of optical absorption, corresponding to the S₀ → S₁ transition. Usually smaller than the electrochemical gap due to exciton binding energy. | UV-Vis Absorption Spectroscopy |

Note: The precise HOMO/LUMO values are highly sensitive to the experimental conditions (solvent, electrolyte, reference electrode) and the specific molecular structure and solid-state packing.

Energy Level Diagram

The alignment of a material's HOMO and LUMO levels with the work functions of electrodes is crucial for efficient charge injection in devices like OLEDs and OFETs.

Caption: Generalized energy level diagram for an organic semiconductor.

Experimental Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Causality: Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule.[11] By measuring the potentials at which a compound is oxidized (loses an electron) and reduced (gains an electron), we can estimate the HOMO and LUMO energy levels, respectively.[2] The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.

Self-Validation and Integrity: The accuracy of this measurement hinges on the use of a stable reference electrode. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the universally accepted internal standard for non-aqueous electrochemistry, as its potential is largely unaffected by the choice of solvent.[9] All potentials should be referenced against this couple to ensure data comparability across different studies.

Methodology:

-

Preparation of Solution:

-

Dissolve a small quantity (typically 1-2 mg) of this compound in an appropriate anhydrous, degassed electrochemical solvent (e.g., dichloromethane, acetonitrile). The final concentration should be ~1 mM.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure conductivity.[9]

-

Add a small amount of ferrocene to the solution to serve as an internal reference standard.

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell configuration: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment to prevent interference from oxygen.

-

-

Data Acquisition:

-

Connect the cell to a potentiostat.

-

First, record a cyclic voltammogram of the solution to identify the Fc/Fc⁺ redox couple. This will appear as a reversible wave. Measure the half-wave potential (E₁/₂) of this couple.

-

Scan the potential in the positive direction to observe the oxidation of the sample. The potential at the onset of the first oxidation peak (Eox) is recorded.

-

Scan the potential in the negative direction to observe the reduction. The potential at the onset of the first reduction peak (Ered) is recorded.

-

-

Data Analysis and Calculation:

-

The HOMO and LUMO energy levels are calculated relative to the vacuum level using the following empirical formulas[9][10]:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 5.1]

-

-

Where Eox and Ered are the onset potentials measured against the Fc/Fc⁺ internal standard, and 5.1 eV is the absolute energy level of the Fc/Fc⁺ couple below the vacuum level.

-

Optical Properties: Absorption and High-Efficiency Emission

The extended π-conjugation in this compound gives rise to strong absorption in the UV-visible range and intense photoluminescence, typically in the blue-green region of the spectrum.[1] These properties are highly dependent on the material's physical state (solution vs. solid-state) and its crystalline morphology.

| Property | Description | Typical Wavelength Range |

| Absorption (λabs) | Wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state (S₀) to excited states (S₁, S₂, etc.). | ~350-400 nm |

| Photoluminescence (λem) | Wavelengths of light emitted upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). | ~450-550 nm |

| Photoluminescence Quantum Yield (PLQY / ΦF) | The ratio of photons emitted to photons absorbed. A measure of the efficiency of the fluorescence process. | Can be high in the solid state (>50%) for related compounds.[12] |

| Amplified Spontaneous Emission (ASE) | Under high-intensity optical pumping, spontaneously emitted photons can stimulate the emission of further photons, leading to a significant narrowing of the emission spectrum. This is a key precursor to lasing. | Observed at ~464, 494, 496, and 520 nm depending on crystal form. |

Influence of Crystal Growth on Optical Properties

Research has shown that the method of crystal growth significantly impacts the fluorescence and light amplification properties of this compound. Different methods (e.g., solution-grown, vapor-grown) can produce crystals with distinct morphologies and molecular packing, leading to variations in the emission spectra.

For instance, solution-grown crystals have shown Amplified Spontaneous Emission (ASE) bands at approximately 464 nm and 494 nm, which are assigned to the 0-1 and 0-2 vibronic transitions, respectively. In contrast, vapor-grown crystals can exhibit red-shifted ASE bands. This tunability through crystal engineering is a powerful tool for developing materials for specific photonic applications.

Experimental Protocol: UV-Visible Absorption Spectroscopy

Causality: UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. For conjugated molecules like BP2T, the absorption spectrum reveals the energies of electronic transitions. The lowest energy absorption band, corresponding to the HOMO-LUMO transition, provides the optical bandgap of the material.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or THF). A typical concentration is in the micromolar range (10⁻⁵ to 10⁻⁶ M) to ensure the response is within the linear range of the Beer-Lambert law.

-

For solid-state measurements, a thin film can be deposited on a transparent substrate like quartz via spin-coating or thermal evaporation.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching cuvette with the sample solution.

-

-

Measurement:

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Perform a baseline correction with the solvent-filled cuvette.

-

Scan the desired wavelength range (e.g., 250 nm to 700 nm).

-

The instrument records the absorbance (A) versus wavelength (λ).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the onset of the lowest energy absorption band. The optical bandgap (Eg) can be estimated using the formula: Eg (eV) = 1240 / λonset (nm) .

-

Experimental Protocol: Photoluminescence (PL) Spectroscopy

Causality: PL spectroscopy measures the emission of light from a sample after it has been excited by absorbing photons. The emission spectrum provides information about the energy of the first excited state and can be used to determine the material's color purity and efficiency. The absolute PLQY is the most critical metric for an emissive material, and its accurate measurement requires specialized equipment like an integrating sphere.

Methodology (using an Integrating Sphere for Absolute PLQY):

-

Instrument Setup:

-

Use a fluorescence spectrometer equipped with an integrating sphere, an excitation monochromator, and an emission detector (e.g., a CCD).

-

-

Measurement Procedure:

-

Step 1 (Reference): Place a cuvette containing only the pure solvent inside the integrating sphere. Irradiate with the chosen excitation wavelength (typically near the material's λmax) and measure the integrated intensity of the scattered excitation light.

-

Step 2 (Sample): Place the cuvette with the sample solution inside the sphere. Irradiate with the same excitation wavelength. The detector will now measure two signals: the integrated intensity of the scattered excitation light that was not absorbed by the sample, and the integrated intensity of the light emitted by the sample over its entire emission range.

-

-

Calculation:

-

The PLQY (ΦF) is calculated using the data from the two measurements. The instrument's software typically automates this calculation, which is based on the following principle:

-

ΦF = (Number of emitted photons) / (Number of absorbed photons)

-

This translates to: ΦF = Ec / (La - Lc)

-

Where Ec is the integrated luminescence spectrum of the sample.

-

La is the integrated excitation profile of the blank sample (solvent only).

-

Lc is the integrated excitation profile of the sample solution.

-

-

-

Trustworthiness: The integrating sphere method is considered the gold standard for PLQY because it captures all emitted light, regardless of direction, minimizing errors from sample geometry and scattering that can affect relative measurement methods.

References

- 1. researchgate.net [researchgate.net]

- 2. opendata.uni-halle.de [opendata.uni-halle.de]

- 3. This compound | C28H20S | CID 4286041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Thiophene synthesis [organic-chemistry.org]

- 6. Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Synthesis Pathways for 2,5-Bis(4-biphenylyl)thiophene and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal synthetic methodologies for 2,5-Bis(4-biphenylyl)thiophene, a significant organic semiconductor, and its derivatives. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the synthesis of crucial precursors.

Introduction: The Significance of this compound

This compound, often abbreviated as BP1T, is a conjugated organic molecule characterized by a central thiophene ring flanked by two 4-biphenylyl groups.[1] This structure imparts remarkable electronic and optical properties, making it a valuable building block in the field of organic electronics. Its applications span p-type organic semiconductors for Organic Field-Effect Transistors (OFETs), components in Organic Light-Emitting Diodes (OLEDs), and active layers in Organic Photovoltaics (OPVs). The rigid, planar architecture facilitates efficient charge transport and desirable photophysical behavior.

Furthermore, derivatives of the 2,5-diarylthiophene core have shown significant potential in medicinal chemistry. For instance, specific amidine-substituted derivatives have been identified as potent inhibitors of the botulinum neurotoxin serotype A metalloprotease, highlighting the therapeutic relevance of this molecular scaffold.[2][3]

The synthesis of BP1T and its analogues primarily relies on modern cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings being the most prevalent and robust methods. This guide will focus on these palladium-catalyzed pathways, providing the necessary detail for their successful implementation in a laboratory setting.

Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The construction of the C-C bonds between the thiophene core and the biphenyl side groups is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent functional group tolerance, and predictable regioselectivity. The general approach involves coupling a 2,5-dihalogenated thiophene with an appropriate arylating agent.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for synthesizing 2,5-diarylthiophenes due to the mild reaction conditions and the commercial availability and stability of the requisite boronic acid reagents.[4] The reaction involves the coupling of an organoboron compound (e.g., 4-biphenylboronic acid) with an organohalide (e.g., 2,5-dibromothiophene) in the presence of a palladium catalyst and a base.[5][6][7][8]

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used.[4] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: The base (e.g., K₂CO₃, K₃PO₄, NaHCO₃) is crucial for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[4][9] The choice of base can significantly impact reaction yield and rate.

-

Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is required. Mixtures of solvents like dioxane/water or toluene are common.[4][6]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

This protocol is a representative synthesis adapted from methodologies described in the literature.[4][6]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromothiophene (1.0 mmol), 4-biphenylboronic acid (2.5 mmol, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent and Base Addition: Add the chosen solvent (e.g., 20 mL of a 3:1 mixture of 1,4-dioxane and water). Add the base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq).

-

Reaction Conditions: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add water (20 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Data Presentation: Suzuki Coupling Reaction Conditions and Yields

| Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good | [4] |

| Pd(II) Complex (1.5%) | K₂CO₃ | 1,4-Dioxane | 100 | 93 (Microwave) | [6] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | Moderate-Good | [9] |

The Stille Coupling Pathway

The Stille reaction provides a powerful alternative, coupling an organohalide with an organotin (stannane) reagent.[10] A key advantage is the stability of organostannanes to air and moisture.[10][11] However, a significant drawback is the high toxicity of tin compounds, which requires careful handling and purification to remove tin byproducts.[10]

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps.[10]

Diagram: Stille Coupling Reaction Scheme

Caption: General reaction scheme for the Stille cross-coupling.

Synthesis of Essential Precursors

A successful synthesis of the target molecule relies on the availability of high-quality starting materials.

Synthesis of 2,5-Dibromothiophene

This key intermediate is typically prepared by the direct electrophilic bromination of thiophene. The alpha positions (2 and 5) of the thiophene ring are highly activated towards electrophilic substitution.

-

Reagents: Thiophene, Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Causality: Using a controlled amount of the brominating agent ensures dibromination occurs preferentially over further substitution. The reaction is often run at low temperatures to control its exothermicity and selectivity.

Experimental Protocol: Bromination of Thiophene

-

Setup: In a flask equipped with a dropping funnel and stirrer, dissolve thiophene (1.0 mol) in a suitable solvent like acetic acid or chloroform. Cool the mixture in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (2.0 mol) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by GC or TLC).

-

Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess bromine, then with brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the resulting crude liquid by vacuum distillation to obtain pure 2,5-dibromothiophene.[9]

Synthesis of 4-Biphenylboronic Acid

This crucial arylating agent for the Suzuki coupling is synthesized from 4-bromobiphenyl.[12][13] The common method involves a lithium-halogen exchange followed by borylation.

-

Principle: An organolithium reagent (n-butyllithium) reacts with 4-bromobiphenyl to form a highly reactive 4-biphenylyllithium species. This nucleophile then attacks the electrophilic boron atom of a borate ester (e.g., trimethyl borate). Subsequent acidic hydrolysis yields the boronic acid.[12][13]

Diagram: Synthesis of 4-Biphenylboronic Acid

Caption: Two-step synthesis of 4-biphenylboronic acid from 4-bromobiphenyl.

Experimental Protocol: Synthesis of 4-Biphenylboronic Acid

-

Lithiation: Dissolve 4-bromobiphenyl (0.1 mol) in anhydrous tetrahydrofuran (THF) (200 mL) in a flame-dried, three-neck flask under argon. Cool the solution to -78 °C (dry ice/acetone bath).[12]

-

Reagent Addition: Slowly add n-butyllithium (0.11 mol, e.g., 2.5 M solution in hexanes) dropwise via syringe, keeping the temperature at -78 °C. Stir for 1 hour at this temperature.[12]

-

Borylation: Add trimethyl borate (0.12 mol) dropwise at -78 °C. Continue stirring for 30 minutes at -78 °C, then allow the mixture to warm to room temperature and stir for 4 hours.[12]

-

Hydrolysis & Work-up: Cool the reaction in an ice bath and slowly add aqueous HCl (e.g., 2 M) until the mixture is acidic. Extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and remove the solvent. The crude solid can be purified by recrystallization or column chromatography to yield pure 4-biphenylboronic acid.[12]

Synthesis of Derivatives

The modularity of the cross-coupling reactions allows for the straightforward synthesis of a wide array of derivatives.

-

Alkyl-Substituted Thiophenes: By starting with an alkylated thiophene, such as 3-hexylthiophene, one can synthesize 2,5-dibromo-3-hexylthiophene.[4][14] Using this in a subsequent Suzuki coupling yields a derivative with improved solubility in organic solvents, which is highly advantageous for solution-based processing of electronic devices.[4]

-

Functionalized Biphenyl Groups: Employing a substituted arylboronic acid in the Suzuki coupling allows for the introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the biphenyl units. This strategy is used to fine-tune the electronic properties (HOMO/LUMO levels) of the final molecule.

-

Asymmetric Derivatives: A sequential cross-coupling reaction can be employed to synthesize non-symmetrical derivatives. For example, reacting 2,5-dibromothiophene with one equivalent of a first boronic acid can yield a mono-arylated intermediate. After purification, this intermediate can be reacted with a different boronic acid to install a second, distinct aryl group at the 5-position.[15]

Conclusion

The synthesis of this compound and its derivatives is well-established, relying predominantly on robust and high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. The choice between these methods often depends on the availability of precursors, tolerance for specific functional groups, and considerations regarding the toxicity of reagents. A thorough understanding of the underlying reaction mechanisms and the synthesis of key precursors, such as 2,5-dibromothiophene and 4-biphenylboronic acid, is essential for researchers aiming to produce these valuable materials for applications in organic electronics and medicinal chemistry. The synthetic flexibility offered by these pathways will continue to fuel the development of novel thiophene-based materials with tailored properties.

References

- 1. This compound | C28H20S | CID 4286041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) The Synthesis of 2,5-Bis(4-Amidinophenyl)thiophene [research.amanote.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst | Semantic Scholar [semanticscholar.org]

- 9. guidechem.com [guidechem.com]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-Biphenylboronic acid | 5122-94-1 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. "Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-diox" by Nititad Thirasart [digital.car.chula.ac.th]

- 15. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]

Health and safety information for handling 2,5-Bis(4-biphenylyl)thiophene

An In-Depth Technical Guide to the Safe Handling of 2,5-Bis(4-biphenylyl)thiophene

Introduction: A Proactive Approach to Chemical Safety

This compound (CAS No. 56316-86-0) is a complex organic compound utilized in various research and development applications, particularly in the field of organic electronics.[1] As with any specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide eschews a simple checklist approach, instead providing a causal framework for risk assessment and management, empowering researchers to handle this compound with confidence and scientific rigor. The recurring theme in the available safety data is a lack of comprehensive toxicological information, which necessitates a conservative and proactive safety posture.[2][3]

Hazard Identification and Risk Assessment: Interpreting the Data Gaps

A critical first step in handling any chemical is a comprehensive review of its Safety Data Sheet (SDS). For this compound, different suppliers present slightly varied information. For instance, one SDS classifies it as "Not a hazardous substance or mixture" under Regulation (EC) No 1272/2008, while others may imply potential for irritation.[3] Crucially, many sections in the available SDS documents are marked with "no data available," particularly concerning acute and chronic health effects.[2][3]

This absence of data is not an indication of safety. In a research context, it must be interpreted as the presence of unknown risk. Therefore, the guiding principle is to handle this compound as a substance of unknown toxicity, with potential for skin, eye, and respiratory irritation. The primary physical hazard identified is the potential for dust formation, which increases the risk of inadvertent inhalation and contamination of the workspace.[3]

Key Safety Data Summary

| Property | Value / Recommendation | Source |

| CAS Number | 56316-86-0 | [4] |

| Molecular Formula | C28H20S | [1] |

| Physical Form | Solid (likely powder/crystals) | [3] |

| Known Hazards | Potential for skin, eye, and respiratory irritation.[5] Not classified as hazardous by some suppliers.[3] | [3][5] |

| Primary Routes of Exposure | Inhalation (dust), Skin Contact, Eye Contact, Ingestion. | [2][3] |

| Toxicological Data | Largely unavailable; treat as a substance with unknown toxicity. | [2][3] |

Workflow for Risk Assessment & Control

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling a chemical with incomplete safety data.

Caption: Risk assessment workflow for chemicals with incomplete data.

Exposure Control and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, exposure must be minimized through a combination of engineering controls and appropriate PPE. The causality is simple: if the compound cannot contact or enter the body, it cannot cause harm.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control, as it protects the user from inhaling airborne dust and prevents contamination of the general laboratory space.[3] Local exhaust ventilation is also an acceptable measure.[3]

-

Workspace Demarcation: Designate a specific area for handling the compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense. It must be selected based on the potential hazards and worn correctly.

-

Hand Protection: Wear chemical-resistant gloves.[2] Nitrile gloves are a suitable choice, offering protection against a range of chemicals and good puncture resistance.[6] Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.

-

Eye and Face Protection: Safety glasses with side shields are mandatory.[7] If there is a risk of splashing or significant dust generation, chemical safety goggles and/or a face shield should be used for enhanced protection.[6][8]

-

Skin and Body Protection: A standard laboratory coat is required to protect against incidental contact. Ensure it is fully buttoned.[2] For larger quantities or tasks with a higher risk of dust generation, consider disposable coveralls.

-

Respiratory Protection: While engineering controls should be the primary method for respiratory protection, a NIOSH-approved respirator may be necessary if a fume hood is unavailable or if significant dust is generated.[9] The specific type of respirator should be determined by a qualified safety professional based on a formal risk assessment.

Safe Handling and Storage Protocols

Adherence to a strict handling protocol is essential for minimizing exposure and ensuring experimental reproducibility.

Experimental Protocol: Weighing and Handling Solid this compound

-

Preparation:

-

Don all required PPE (lab coat, safety glasses, nitrile gloves).

-

Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

-

Cover the work surface (e.g., analytical balance) with disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.

-

-

Handling:

-

Retrieve the stock container of this compound.

-

Open the container slowly inside the fume hood to avoid creating airborne dust.

-

Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the spatula.

-

Once weighing is complete, securely close the primary stock container.

-

-

Post-Handling & Cleanup:

-

Clean the spatula and any other reusable equipment thoroughly within the fume hood.

-

Carefully fold the disposable bench paper inward, containing any residual powder, and place it in the designated solid chemical waste container.

-

Wipe the work surface with a damp cloth or towel to remove any remaining dust particles.

-

Remove gloves using the proper technique and dispose of them in the designated waste stream.

-

Wash hands thoroughly with soap and water after the procedure is complete.[3]

-

Storage Requirements

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials, such as strong oxidizing agents.

-

Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Emergency and First Aid Measures

In the event of an accidental exposure, immediate and correct action is critical. Personnel should be familiar with the location of safety showers and eyewash stations.[3]

Emergency Response Protocol

Caption: First aid response flowchart for various exposure routes.

Spill Management and Waste Disposal

Accidental spills must be handled promptly and safely to prevent wider contamination and exposure.

Spill Containment and Cleanup

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.[2]

-

Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]

-

Cleanup: For a small dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[7] Do not use compressed air for cleanup.

-

Decontaminate: Clean the spill area thoroughly with a damp cloth.

Waste Disposal

-

All waste materials, including contaminated PPE, bench paper, and the spilled substance itself, must be considered chemical waste.

-

Dispose of contents and container in accordance with local, regional, and national regulations.[3] This typically involves disposal via a licensed chemical destruction plant or controlled incineration.[2] Do not discharge to sewer systems.[2]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a conservative approach that acknowledges and respects the absence of comprehensive toxicological data. By implementing robust engineering controls, utilizing appropriate PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. This proactive culture of safety not only protects individuals but also upholds the scientific integrity of the work being performed.

References

- 1. This compound | C28H20S | CID 4286041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. aksci.com [aksci.com]

- 6. hsa.ie [hsa.ie]

- 7. fishersci.com [fishersci.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

Historical overview of the development of biphenyl-thiophene co-oligomers

An In-Depth Technical Guide to the Historical Development of Biphenyl-Thiophene Co-Oligomers

A Foreword for the Modern Researcher

The journey of organic electronics is built upon the rational design of molecular semiconductors. Among these, the class of thiophene/phenylene co-oligomers stands out as a testament to the power of molecular hybridization.[1] By combining the electron-rich nature of thiophene with the robust, wide-bandgap characteristics of phenylene units, scientists have unlocked a versatile platform for tuning electronic and optical properties.[1][2] This guide provides a historical overview of the development of these remarkable materials, tracing their origins from their constituent parts to their integration into high-performance electronic devices. We will explore the evolution of synthetic strategies, delve into the critical structure-property relationships that govern their function, and examine their applications, which continue to drive innovation in materials science.

Foundational Pillars: The Rise of Oligothiophenes and Oligophenylenes

The story of biphenyl-thiophene co-oligomers begins with the independent development of their parent compounds.

Oligothiophenes: The Charge-Carrying Workhorses

Thiophene-based π-conjugated oligomers were among the first materials to be systematically explored for their charge transport capabilities in the late 1980s and early 1990s.[3] Oligomers like α-sexithiophene (α-6T) became benchmark materials for organic field-effect transistors (OFETs).[3][4] Their relatively high charge carrier mobility stems from the ability of the sulfur-containing rings to promote intermolecular π-π stacking, creating efficient pathways for charge hopping.[4] However, early oligothiophenes suffered from limitations, including high HOMO (Highest Occupied Molecular Orbital) levels, which made them susceptible to oxidation and environmental instability, and absorption spectra that were too narrow for efficient light harvesting in solar cells.[3][5]

Biphenyl and Oligophenylenes: Stable, Wide-Bandgap Scaffolds

Biphenyl, the simplest oligophenylene, is a structurally robust aromatic hydrocarbon that can be isolated from coal tar or synthesized through various methods, including the thermal dehydrogenation of benzene.[6] Biphenyls and their derivatives are crucial structural motifs in a vast range of compounds, from pharmaceuticals to liquid crystals.[7][8] In the context of electronic materials, oligophenylenes are known for their high chemical stability and wide energy gaps, making them excellent candidates for blue light-emitting applications.[9] However, their charge transport properties are generally inferior to those of oligothiophenes.

The Genesis of a Hybrid: The Emergence of Co-Oligomers

The concept of creating co-oligomers by combining thiophene and phenylene units emerged from a desire to meld the best properties of both classes.[2] The primary motivations were:

-

Tunability: To precisely control the electronic structure, including the HOMO and LUMO energy levels and the resulting energy gap.[2][10]

-

Stability: To improve the environmental stability of oligothiophenes by incorporating robust phenylene units, which can lower the HOMO level.[5]

-

Enhanced Optical Properties: To create materials with tailored absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) and organic lasers.[11][12]

These hybridized oligomers offered a modular approach where the electronic and physical properties could be fine-tuned by systematically altering the number and arrangement of the thiophene and phenylene rings.[1][2]

Caption: General structure of a biphenyl-thiophene co-oligomer.

The Synthetic Evolution: From Classical Couplings to Modern Catalysis

The ability to synthesize well-defined co-oligomers with high purity and yield was paramount to their development. While early syntheses relied on methods like Grignard coupling, the field was revolutionized by the advent of palladium-catalyzed cross-coupling reactions.[2][13]

The Suzuki-Miyaura Coupling: A Cornerstone of Synthesis

First reported in 1981, the Suzuki-Miyaura cross-coupling reaction quickly became one of the most important and versatile methods for forming C-C bonds between sp2-hybridized carbons.[14][15] Its popularity in synthesizing biaryls, and by extension, co-oligomers, is due to several key advantages:[16][17][18]

-

Mild Reaction Conditions: Reactions are typically run under gentle heating, preserving sensitive functional groups.[17]

-

High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, allowing for the synthesis of complex molecules.[15]

-

Commercial Availability of Reagents: A vast library of aryl boronic acids and esters is commercially available.[17]

-

Low Toxicity: Boronic acids and their byproducts are generally less toxic than the organotin reagents used in Stille couplings.[18]

The general mechanism involves the palladium(0)-catalyzed reaction between an organoboron species (like a boronic acid) and an organohalide.[16] This reaction proved to be exceptionally effective for the systematic synthesis of various thiophene/phenylene co-oligomers.[2][19]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille Coupling: An Alternative Powerful Tool

The Stille coupling reaction, which pairs an organotin compound with an organic electrophile, is another powerful palladium-catalyzed method used extensively in the synthesis of conjugated polymers and oligomers.[20][21] Like the Suzuki reaction, it offers mild conditions and good functional group tolerance.[21][22] Stille polycondensation became a key technique for creating high-molecular-weight polymers with alternating donor-acceptor units, a design principle that heavily influenced the oligomer field.[20]

Experimental Protocol: Representative Suzuki-Miyaura Coupling for Biphenyl-Thiophene Co-Oligomer Synthesis

This protocol provides a general procedure for the synthesis of a biphenyl-capped bithiophene (BP2T), a common co-oligomer. Researchers should note that conditions may require optimization for specific substrates.

Materials and Reagents:

-

5,5'-dibromo-2,2'-bithiophene

-

4-Biphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][16]

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[18]

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Step-by-Step Methodology:

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

-

Reagent Addition: To the flask, add 5,5'-dibromo-2,2'-bithiophene (1.0 eq), 4-biphenylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 4.0 eq).

-

Solvent Addition: Add a solvent mixture, typically toluene/ethanol/water (e.g., in a 3:1:1 ratio). The aqueous phase is necessary for the base to function effectively.[18]

-

Inert Atmosphere: Purge the system with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol %).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is often purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., toluene or chlorobenzene) to yield the pure co-oligomer.[15]

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[2]

Decoding the Molecule: Structure-Property Relationships

The defining feature of biphenyl-thiophene co-oligomers is the predictable relationship between their molecular structure and their optoelectronic properties.[1][10] Theoretical and experimental studies have established several key principles:

-

Effect of Conjugation Length: Increasing the number of π-conjugated rings (either thiophene or phenylene) generally leads to a decrease in the HOMO-LUMO gap.[10] This results in a bathochromic (red) shift in both the absorption and emission spectra.[9][10]

-

Impact of Ring Type: Thiophene units, being more electron-rich than phenylene units, tend to raise the HOMO level.[23] Consequently, increasing the thiophene content in a co-oligomer typically raises the HOMO and reduces the band gap. Conversely, increasing the phenylene content can lower the HOMO, leading to greater oxidative stability.[5]

-

Molecular Geometry: The planarity of the oligomer backbone is crucial for effective π-conjugation. While biphenyl units have a natural twist, incorporating planar thiophene units can influence the overall conformation.[19] Highly planar structures often lead to better solid-state packing and improved charge transport.[24]

Table 1: Structure-Property Correlations in Biphenyl-Thiophene Co-Oligomers

| Oligomer Structure Example | Description | Impact on HOMO/LUMO | Typical Band Gap (eV) |

| BP2T | Biphenyl-capped Bithiophene | Balanced properties | ~2.9 - 3.1 |

| BPTB | Biphenyl-Thiophene-Biphenyl | Higher phenylene content | Wider gap, deeper HOMO |

| AC5 [25] | Phenyl-Thiophene-Phenyl-Thiophene-Phenyl | Alternating structure | Moderate gap |

| BP3T | Biphenyl-capped Terthiophene | Higher thiophene content | Narrower gap, higher HOMO |

Note: Exact values can vary based on substitution, measurement technique (electrochemical vs. optical), and solid-state vs. solution phase.

Applications: From Transistors to Light Emission

The tunable properties of biphenyl-thiophene co-oligomers have made them prime candidates for a range of organic electronic devices.

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of organic circuits.[5] Biphenyl-thiophene co-oligomers have been successfully employed as the active semiconductor layer in these devices.[24] Their performance is highly dependent on the solid-state packing of the molecules, which facilitates charge transport. Materials like biphenyl-end-capped fused bithiophene oligomers have demonstrated good hole mobilities and high on/off current ratios, essential for practical transistor operation.[5][24] The incorporation of biphenyl units can enhance the air stability of the device compared to their all-thiophene counterparts.[5]

Caption: Schematic of a bottom-gate, top-contact OFET device.

Organic Light-Emitting Diodes (OLEDs)

OLEDs generate light through the recombination of electrons and holes in an emissive layer.[26][27] The high photoluminescence quantum yields and tunable emission colors of biphenyl-thiophene co-oligomers make them excellent materials for this application.[11] They can be used as the primary emitting material, often doped into a host matrix to prevent concentration quenching and improve device efficiency.[25] For example, a co-oligomer can be doped into a wide-bandgap host like CBP, leading to highly efficient blue or green emission.[25] Cyano-substituted versions have even been used to create n-type materials, enabling the fabrication of efficient p-n heterojunction OLEDs.[11]

Organic Photovoltaics (OPVs) and Lasers

The ability to tune the absorption spectrum and energy levels of these co-oligomers has also led to their investigation in OPVs, where they act as the electron donor material.[12] Furthermore, single crystals of certain thiophene/phenylene co-oligomers have demonstrated amplified spontaneous emission and lasing, highlighting their potential as active media for organic solid-state lasers.[28]

Conclusion and Future Outlook

The historical development of biphenyl-thiophene co-oligomers is a compelling narrative of molecular engineering. From the foundational research on their constituent homopolymers to the revolution in synthetic chemistry brought about by cross-coupling reactions, each step has brought us closer to a sophisticated class of organic semiconductors. The ability to rationally tune their electronic and optical properties by precisely arranging thiophene and phenylene units has enabled significant advances in OFETs, OLEDs, and other optoelectronic devices.

Looking ahead, the field continues to evolve. Future research will likely focus on developing novel co-oligomer architectures with even greater charge mobility and stability, exploring new synthetic methodologies like direct C-H arylation for more sustainable processes[29], and expanding their application into new areas such as biosensing and theranostics, where their unique photophysical properties can be harnessed. The legacy of these materials serves as a powerful example of how fundamental chemical design can solve complex challenges in materials science.

References

- 1. The thiophene/phenylene co-oligomers: exotic molecular semiconductors integrating high-performance electronic and optical functionalities - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. web.mit.edu [web.mit.edu]

- 5. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biphenyl | Synthesis, Structure, Properties | Britannica [britannica.com]

- 7. Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials [nano.ivanovo.ac.ru]

- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Theoretical study of phenylene-thiophene oligomers: structure-properties relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Light-Emitting Diodes with Heterojunction of Thiophene/Phenylene Co-Oligomer Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. benchchem.com [benchchem.com]

- 17. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Organic Field Effect Transistors Based on Biphenyl, Fluorene End-Capped Fused Bithiophene Oligomers | Semantic Scholar [semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. crimsonpublishers.com [crimsonpublishers.com]

- 27. scispace.com [scispace.com]

- 28. [PDF] Light-emitting organic field-effect transistors based on highly luminescent single crystals of thiophene/phenylene co-oligomers | Semantic Scholar [semanticscholar.org]

- 29. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of 2,5-Bis(4-biphenylyl)thiophene in Common Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2,5-Bis(4-biphenylyl)thiophene (BP1T), a key organic semiconductor material. Recognizing the critical role of solubility in the solution-phase processing of organic electronic devices and in the purification and formulation of active pharmaceutical ingredients, this document offers a multifaceted approach to understanding and predicting the solubility of BP1T. In the absence of extensive published quantitative data, this guide synthesizes theoretical principles, outlines robust experimental methodologies for solubility determination, and introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool. This comprehensive resource is designed for researchers, scientists, and professionals in materials science and drug development, enabling them to make informed decisions on solvent selection and process optimization for BP1T and structurally related compounds.

Introduction: The Criticality of Solubility for this compound

This compound, designated as BP1T, is a rigid, planar, and highly conjugated organic molecule.[1][2] Its chemical structure, featuring a central thiophene core flanked by two biphenyl moieties, imparts favorable electronic and photophysical properties, making it a material of significant interest in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2][3] Furthermore, thiophene derivatives have shown a wide range of biological activities, positioning them as important scaffolds in medicinal chemistry.[4][5]

The processability of BP1T, like many organic semiconductors, is intrinsically linked to its solubility in common organic solvents. Solution-based techniques such as spin-coating, inkjet printing, and blade-coating offer scalable and cost-effective methods for fabricating large-area electronic devices. The efficacy of these techniques is directly dependent on the solubility of the active material. Insufficient solubility can lead to inhomogeneous film formation, phase separation in blends, and overall poor device performance. Conversely, in the pharmaceutical context, solubility is a key determinant of a drug's bioavailability and is a critical parameter during crystallization, purification, and formulation processes.

This guide addresses the notable gap in publicly available quantitative solubility data for BP1T. By providing a foundational understanding of the principles governing its solubility and detailing experimental pathways to ascertain this vital property, we aim to empower researchers to unlock the full potential of this promising organic material.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[6] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For molecular solids like BP1T, the key intermolecular interactions are van der Waals forces, specifically London dispersion forces, and π-π stacking interactions arising from its extensive aromatic system. The large, nonpolar structure of BP1T suggests that it will be most soluble in nonpolar or weakly polar organic solvents that can effectively interact with its aromatic rings.

Physicochemical Properties of this compound

A qualitative prediction of BP1T's solubility can be derived from its structural and physical characteristics:

-

Appearance: White to yellow powder or crystalline solid.

-

Structure: A highly conjugated system composed of a central thiophene ring and two terminal biphenyl groups. This extended π-system leads to strong intermolecular π-π stacking in the solid state.

-

Polarity: The molecule is predominantly nonpolar due to its hydrocarbon-rich structure. The sulfur atom in the thiophene ring introduces a slight dipole moment, but the overall polarity is low.

Based on these properties, it can be inferred that BP1T will exhibit poor solubility in polar solvents like water and alcohols, and will have a higher affinity for aromatic and chlorinated solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[7] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a unique set of (δd, δp, δh) coordinates in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between a solute and a solvent:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

The following table provides the Hansen Solubility Parameters for a range of common organic solvents. This data is essential for researchers who wish to experimentally determine the HSP of BP1T and for making initial solvent selections.

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| o-Xylene | 17.8 | 1.0 | 3.1 |

| Chlorobenzene | 19.0 | 4.3 | 2.0 |

| 1,2-Dichlorobenzene | 19.2 | 6.3 | 3.3 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

Data compiled from various sources.

Experimental Determination of Solubility

Given the absence of published quantitative solubility data for BP1T, experimental determination is paramount. The following sections detail robust protocols for both qualitative and quantitative solubility analysis.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents is a crucial first step. This allows for the rapid screening of potential solvent candidates for further quantitative analysis.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of BP1T into a series of labeled small vials or test tubes.

-

Solvent Addition: To each vial, add 1 mL of a test solvent.

-

Mixing: Vigorously agitate the vials using a vortex mixer for at least 60 seconds.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

-

Heating (Optional): Gently warm the vials containing partially soluble or insoluble samples to observe the effect of temperature on solubility. Note any changes upon cooling.

Caption: Workflow for qualitative solubility assessment of BP1T.

Quantitative Solubility Determination (Gravimetric Method)

For applications requiring precise concentrations, a quantitative determination of solubility is necessary. The gravimetric method is a reliable and straightforward approach.

Protocol:

-

Saturated Solution Preparation:

-

Add an excess amount of BP1T to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended.

-

-

Solid-Liquid Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter).

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solvent's boiling point.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the vial containing the dried BP1T residue.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant

-

Experimental Determination of Hansen Solubility Parameters

The HSP of BP1T can be determined by assessing its solubility in a range of solvents with known HSP values.

Protocol:

-

Solvent Selection: Choose a diverse set of at least 20-30 solvents with a wide distribution of δd, δp, and δh values.

-

Qualitative Solubility Testing: For each solvent, determine if BP1T is "soluble" or "insoluble" using the qualitative assessment protocol described earlier. A binary classification is sufficient for the initial analysis.

-

HSP Sphere Calculation:

-

Input the HSP data for all tested solvents and their corresponding solubility classification (1 for soluble, 0 for insoluble) into specialized software (e.g., HSPiP).

-

The software will calculate the center of the Hansen solubility sphere for BP1T (its δd, δp, and δh values) and the radius of interaction (R₀). Solvents that lie within this sphere are predicted to be good solvents for BP1T.

-

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Predicted Solubility of BP1T in Common Organic Solvents

Based on the theoretical principles outlined above, a qualitative prediction of BP1T's solubility in a selection of common organic solvents is presented in the table below. It is imperative to note that these are predictions and should be verified experimentally.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Toluene | Nonpolar, Aromatic | High | Similar aromatic character allows for favorable π-π interactions. |

| o-Xylene | Nonpolar, Aromatic | High | Similar to toluene, with potentially slightly better solvation due to its higher boiling point. |

| Chloroform | Weakly Polar | Moderate to High | Can interact with the aromatic system, but its slight polarity may be less ideal than purely aromatic solvents. |

| Dichloromethane | Polar Aprotic | Moderate | Higher polarity than chloroform may reduce its effectiveness. |

| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | The ether oxygen introduces polarity, which is not ideal for the nonpolar BP1T. |